4-Bromoisoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

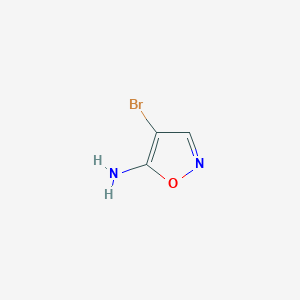

4-Bromoisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.

Wirkmechanismus

Target of Action

4-Bromoisoxazol-5-amine, also known as 4-bromo-1,2-oxazol-5-amine, has been found to exhibit antagonistic activity against the GABA A receptor . The GABA A receptor is a potential target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

It is known that the interaction results in changes in the receptor’s function, potentially altering the transmission of signals in the nervous system .

Biochemical Pathways

Given its interaction with the gaba a receptor, it is likely that it affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic activity against the GABA A receptor. This could result in changes in neuronal excitability and neurotransmission, potentially affecting various neurological processes .

Biochemische Analyse

Biochemical Properties

Isoxazole derivatives, to which 4-Bromoisoxazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects

Molecular Mechanism

Isoxazole derivatives are synthesized through various methods, most commonly through (3 + 2) cycloaddition reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require a catalyst such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of amines or other reduced forms.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiols under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-Bromoisoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

Isoxazole: The parent compound with a similar structure but without the bromine and amine groups.

4-Chloroisoxazol-5-amine: A similar compound with a chlorine atom instead of bromine.

5-Amino-3-methylisoxazole: Another derivative with a methyl group at the third position.

Uniqueness: 4-Bromoisoxazol-5-amine is unique due to the presence of both bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives .

Biologische Aktivität

4-Bromoisoxazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H4BrN3O and features a five-membered isoxazole ring with a bromine atom at the 4-position and an amine group at the 5-position. Its unique structure contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation of Isoxazoles : This involves the introduction of bromine into isoxazole derivatives using brominating agents.

- Nucleophilic Substitution Reactions : The amine group can be introduced via nucleophilic attack on appropriate precursors.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times, making it a popular choice for synthesizing isoxazole derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting cancer cell growth through interaction with specific molecular targets. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the compound's ability to interfere with signaling pathways critical for cell survival and proliferation.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including:

- Dihydroorotate dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis, making it a target for developing new antimalarial drugs. Inhibition of DHODH by this compound suggests potential applications in treating malaria .

- Protein Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer progression, highlighting its potential as an anticancer agent .

Case Studies

- Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with the PI3K/Akt signaling pathway.

- Antimalarial Potential : In vitro studies revealed that this compound effectively inhibited the growth of Plasmodium falciparum, the causative agent of malaria. This finding supports further investigation into its development as a novel antimalarial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-4-bromo-3-methylisoxazole | Methyl group at position 3 | Enhanced solubility; altered anticancer activity |

| 3-Aminoisoxazole | Lacks bromine substitution | More hydrophilic; used as a precursor in synthesis |

| 5-Bromoisoxazole | Bromine at position 5 | Different reactivity profile; potential for diverse applications |

This table illustrates how minor structural variations can significantly influence the biological properties and reactivity of isoxazole derivatives.

Eigenschaften

IUPAC Name |

4-bromo-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYZYNGBKVRPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.